molecular formula C21H19NO6S B1417983 4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid CAS No. 885268-84-8

4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid

Cat. No. B1417983
M. Wt: 413.4 g/mol
InChI Key: SQSVKGCKTUPPME-UHFFFAOYSA-N
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Description

“4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid” is a chemical compound with the molecular formula C21H19NO6S . It has a molecular weight of 413.45 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H19NO6S/c1-27-19-4-2-3-5-20(19)28-17-10-12-18(13-11-17)29(25,26)22-14-15-6-8-16(9-7-15)21(23)24/h2-13,22H,14H2,1H3,(H,23,24) . This indicates the presence of a methoxyphenoxy group, a phenylsulfonamido group, and a benzoic acid group in the molecule .


Physical And Chemical Properties Analysis

This compound has a melting point of 177-179°C and a boiling point of 613.0±65.0°C at 760 mmHg . It is recommended to be stored at room temperature .

Scientific Research Applications

Antagonistic Activity on EP1 Receptor

4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid is explored in the context of its role as an EP1 receptor antagonist. Research has shown that analogs of this compound, where the phenyl-sulfonyl moiety is replaced with more hydrophilic heteroarylsulfonyl moieties, exhibit optimized antagonist activity. Some of these analogs demonstrated in vivo antagonist activity, indicating potential therapeutic applications (Naganawa et al., 2006).

Environmental Presence and Transformation

The compound's environmental behavior, particularly its transformation mechanisms, has been a subject of research. In studies focusing on similar compounds like BP-4 (2-hydroxy-4-methoxybenzophenone-5-sulfonic acid), various transformation products have been identified, highlighting the compound's potential environmental impact (Xiao et al., 2013).

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of 4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid and its derivatives. This includes studies on their synthesis methods, crystal structures, and molecular packing, which are crucial for understanding their physical and chemical properties. These insights are essential for potential applications in material science and drug design (Almarhoon et al., 2019).

Biological Activity and Potential Therapeutic Applications

The biological activities of sulfonamide derivatives, including 4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid, have been a significant area of research. Studies have investigated their antimicrobial activities, demonstrating the potential of these compounds in therapeutic applications (Dineshkumar & Thirunarayanan, 2019).

Optimization for Selectivity and Safety

Efforts have been made to optimize such compounds for enhanced selectivity and reduced adverse effects. This includes modifying their structure to reduce inhibitory activity against hepatic cytochrome P450 isozymes, which is important for minimizing potential drug interactions (Naganawa et al., 2006).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-[[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6S/c1-27-19-4-2-3-5-20(19)28-17-10-12-18(13-11-17)29(25,26)22-14-15-6-8-16(9-7-15)21(23)24/h2-13,22H,14H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSVKGCKTUPPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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